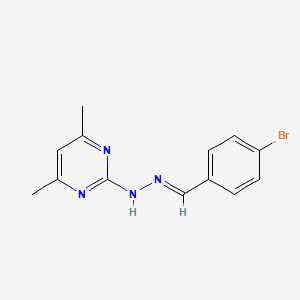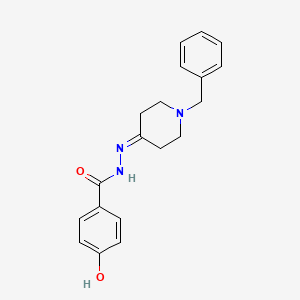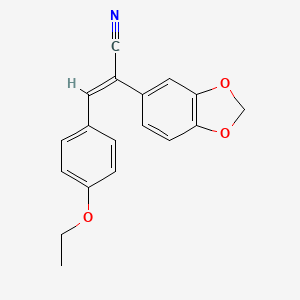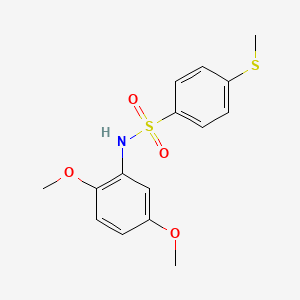
1-(2-methoxybenzyl)-4-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxybenzyl)-4-methylpiperidine, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a member of the piperidine class of compounds and has been widely used in scientific research for its ability to modulate dopamine signaling in the brain.
Mécanisme D'action
1-(2-methoxybenzyl)-4-methylpiperidine 12909 acts as a potent and selective inhibitor of the dopamine transporter (DAT). It binds to the DAT and prevents the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This effect is mediated by the binding of this compound 12909 to a specific site on the DAT, which causes a conformational change that inhibits the transporter's activity.
Biochemical and Physiological Effects:
This compound 12909 has been shown to produce a range of biochemical and physiological effects in the brain. It increases dopamine release and inhibits dopamine reuptake, leading to increased dopamine levels in the striatum and other brain regions. This effect has been linked to the drug's ability to enhance reward pathways, motivation, and cognitive function. This compound 12909 has also been shown to increase locomotor activity and produce stereotypic behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-methoxybenzyl)-4-methylpiperidine 12909 has several advantages for use in lab experiments. It is a potent and selective dopamine reuptake inhibitor, making it an ideal tool for studying the role of dopamine in various neurological disorders. It has also been shown to be highly effective in animal models, producing robust effects on dopamine signaling and behavior. However, this compound 12909 has several limitations, including its short half-life and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(2-methoxybenzyl)-4-methylpiperidine 12909. One area of interest is the role of dopamine in addiction and other psychiatric disorders. This compound 12909 has been shown to modulate dopamine signaling in the brain, and further research could help elucidate the mechanisms underlying these effects. Another area of interest is the development of new drugs that target the dopamine system. This compound 12909 has provided a valuable tool for studying dopamine signaling, and further research could lead to the development of new drugs that target this system for therapeutic purposes.
Conclusion:
In conclusion, this compound 12909 is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research for its ability to modulate dopamine signaling in the brain. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This compound 12909 has several advantages for use in lab experiments, but also has limitations that need to be considered. Future research on this compound 12909 could lead to a better understanding of the role of dopamine in various neurological disorders and the development of new drugs that target this system for therapeutic purposes.
Méthodes De Synthèse
1-(2-methoxybenzyl)-4-methylpiperidine 12909 can be synthesized in several ways, but the most commonly used method is the condensation reaction of 1-(2-methoxyphenyl)-2-nitroethylene with 4-methylpiperidine. The resulting compound is then reduced with hydrogen gas and a palladium catalyst to yield this compound 12909.
Applications De Recherche Scientifique
1-(2-methoxybenzyl)-4-methylpiperidine 12909 has been extensively used in scientific research to study the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to increase dopamine release and inhibit dopamine reuptake, leading to increased dopamine levels in the brain. This effect has been used to study the role of dopamine in reward pathways, motivation, and cognitive function.
Propriétés
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-5-3-4-6-14(13)16-2/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSYMHGXWYJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B5837939.png)

![1-(2-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5837948.png)
![2-(1H-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5837954.png)




![5-(methoxymethyl)-7-[(4-methyl-1-piperidinyl)methyl]-8-quinolinol](/img/structure/B5837978.png)
![4-methoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5837985.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5838000.png)


